molecular formula C9H10N4 B6285345 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1864363-69-8

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No.: B6285345
CAS No.: 1864363-69-8
M. Wt: 174.2
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Description

3-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline (CAS 1864363-69-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole ring linked to an aniline moiety, a structural motif known to impart a wide spectrum of pharmacological activities . The 1,2,3-triazole ring is a privileged scaffold in drug design, serving as a stable bioisostere for amide bonds and capable of forming key hydrogen bonds and dipole-dipole interactions with biological targets . This aniline derivative is primarily valued as a key synthetic intermediate for the development of novel therapeutic agents. Research into similar triazole-aniline hybrids indicates potential applications in creating compounds with antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties . Its lipophilicity (predicted LogP of ~1.22 ) falls within a desirable range for drug-like molecules, which can favor good bioavailability by balancing solubility and membrane permeability . The compound is supplied with a typical purity of 98% . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is classified as harmful and irritating. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection. Ensure use in a well-ventilated area and avoid breathing its dust or fumes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methyltriazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWYSLAMGOKXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864363-69-8
Record name 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
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Literature Review: Foundations in Triazolyl Aniline Chemistry

Historical Development of Triazole and Aniline (B41778) Conjugates in Chemical Synthesis

The synthesis of molecules combining triazole and aniline functionalities is built upon decades of independent and convergent advancements in heterocyclic chemistry and aromatic functionalization.

The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, has become a cornerstone in medicinal chemistry and materials science. researchgate.net Its synthesis has evolved significantly over the years.

The foundational method for creating the 1,2,3-triazole core is the Huisgen azide-alkyne cycloaddition, a 1,3-dipolar cycloaddition reaction first described in the mid-20th century. beilstein-journals.orgresearchgate.net However, this thermal process often requires high temperatures and results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which limits its efficiency. researchgate.net

A revolutionary advance came in 2001 and 2002 when the laboratories of Sharpless and Meldal independently reported the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netthieme-connect.comfrontiersin.org This reaction, now a hallmark of "click chemistry," offers exceptional regioselectivity, producing almost exclusively the 1,4-disubstituted isomer with high yields under mild conditions. frontiersin.orgmdpi.com The CuAAC mechanism involves the formation of a copper acetylide, which enhances the alkyne's reactivity toward the azide (B81097). mdpi.com

Further developments have expanded the synthetic toolkit:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method, in contrast to CuAAC, selectively yields 1,5-disubstituted 1,2,3-triazoles. beilstein-journals.orgthieme-connect.com

Metal-Free and Strain-Promoted Cycloadditions (SPAAC): To mitigate the potential toxicity of metal catalysts in biological systems, methods using strained cyclooctynes have been developed that proceed rapidly without a catalyst. thieme-connect.com

Modern Catalytic Systems: Recent research has introduced various catalytic systems, including the use of ionic liquid-supported Cu(II) catalysts and sonication or microwave-assisted techniques to accelerate reactions and improve yields. researchgate.netmdpi.com

These methodologies provide chemists with precise control over the synthesis of specifically substituted 1,2,3-triazole rings, a critical factor in constructing complex molecules like triazolyl anilines.

Aniline and its derivatives are fundamental building blocks in chemical synthesis, but their functionalization has historically presented challenges. acs.org Direct electrophilic substitution reactions like Friedel-Crafts are often problematic. acs.org Modern chemistry has overcome many of these hurdles through the development of sophisticated coupling strategies.

Metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the aniline ring. acs.org While many methods rely on directing groups that favor ortho-functionalization, significant progress has been made in achieving remote C-H functionalization, particularly at the para position. acs.org For example, palladium catalysis with specific S,O-ligands has enabled the para-selective olefination of aniline derivatives. acs.org

Other key coupling strategies include:

Oxidative Coupling: A method has been developed for the chemoselective modification of anilines via an oxidative coupling pathway, allowing aryl amines to be coupled rapidly to other aromatic rings under aqueous conditions. nih.govuchicago.edu

Amide Bond Formation: Efficient catalytic methods have been devised for the direct synthesis of amides from anilines and non-activated carboxylic acids. One such strategy uses isothiocyanates to form a reactive carbodiimide (B86325) intermediate in situ, which then couples with the acid under mild, copper-catalyzed conditions. rsc.org

These advanced strategies provide the means to precisely attach the aniline moiety to other chemical structures, including pre-formed triazole rings or the precursors needed for their synthesis.

Prior Research on Related 1,2,3-Triazole-Substituted Aniline Derivatives

The combination of the stable, polar 1,2,3-triazole linker and the versatile aniline scaffold has led to extensive investigation into this class of compounds.

Research has been conducted on series of 1,2,3-triazole derivatives connected to an aniline moiety, often through a linker group. mdpi.com A key area of investigation is how the substitution pattern on the aniline ring (ortho, meta, or para) and the nature of the substituent at the N1 position of the triazole ring influence the molecule's physicochemical properties. mdpi.com

One critical parameter studied is lipophilicity (logP), which significantly affects a compound's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion). nih.gov In a study of fifteen new triazole derivatives of aniline, experimental analysis using RP-TLC showed a clear relationship between structure and lipophilicity. mdpi.comnih.gov

Table 1: Influence of Substitution on Lipophilicity of Triazolyl Anilines
Substitution Position on Aniline RingObserved Lipophilicity (logPTLC)Reference
para (4-position)Lowest logPTLC values mdpi.com
meta (3-position)Intermediate logPTLC values mdpi.com
ortho (2-position)Highest logPTLC values mdpi.com

This data indicates that compounds substituted at the para-position are the most hydrophilic, a finding that holds regardless of the substituent at the N1 position of the triazole ring. mdpi.com Such studies are crucial for designing potential drug candidates, as all the tested derivatives were found to satisfy Lipinski's rules for drug-likeness and showed favorable in silico absorption profiles. mdpi.comnih.gov

The chemical reactivity of triazolyl anilines is a composite of the characteristics of its two core components. The 1,2,3-triazole ring is noted for its high stability, being resistant to acidic and basic conditions, as well as oxidative and reductive environments. nih.gov This stability makes it an excellent and reliable linker unit, or pharmacophore, in medicinal chemistry. beilstein-journals.org The primary reactivity associated with the triazole ring itself is often related to further substitution, though this is less common after its formation as a linker.

The aniline moiety, conversely, retains its characteristic reactivity. The amino group (-NH2) can be readily acylated, alkylated, or used to form Schiff bases. It can also undergo diazotization, allowing for conversion into a wide array of other functional groups. The aromatic ring of the aniline can participate in electrophilic aromatic substitution reactions, with the amino group acting as a powerful activating, ortho-para director. The specific reactivity and regioselectivity will, however, be influenced by the electronic effects of the attached triazole ring system.

The 1,2,3-triazole ring is considered an attractive structural unit in medicinal chemistry, and its combination with an aniline ring has produced hybrids with a wide spectrum of pharmacological activities in preclinical and in vitro settings. mdpi.comnih.govtandfonline.com The triazole moiety can act as a pharmacophore itself or as a linker connecting two different pharmacophores to create innovative bifunctional drugs. beilstein-journals.org

Compounds containing a 1,2,3-triazole fragment have demonstrated significant potential across numerous therapeutic areas. mdpi.com

Table 2: Preclinical and In Vitro Biological Activities of Related Triazole-Aniline Hybrids
Biological ActivityCell Lines / Models StudiedObservationsReferences
Anticancer / AntiproliferativeMCF-7, HT-29, MOLT-4, HCT116, A5491,4-naphthoquinone-1,2,3-triazole hybrids showed notable cytotoxicity. Other derivatives demonstrated broad ability to inhibit cell growth with IC50 values in the micromolar range. tandfonline.comnih.govmdpi.com
Antimicrobial / AntifungalCandida albicans, various bacteriaTriazole derivatives exhibit a wide spectrum of activity. Some are effective against drug-resistant strains. beilstein-journals.orgmdpi.comnih.gov
Anti-inflammatoryCarrageenan-induced paw edema modelCertain 1,2,3-triazole derivatives were effective in reducing edema with low in vivo toxicity. tandfonline.com
AntitrypanosomalTrypanosoma cruzi (trypomastigotes and amastigotes)Specific 1,2,3-triazole analogues showed potent activity against the parasite, with IC50 values up to 100 times lower than the reference drug benznidazole. mdpi.comnih.gov
AnticholinesteraseAChE and BuChE enzymes1,2,3-triazole hybrids have been explored as potential inhibitors for enzymes linked to neurodegenerative diseases like Alzheimer's. nih.gov

These studies highlight the versatility of the triazole-aniline scaffold. The ability to systematically modify the substitution on both the aniline and triazole rings allows for fine-tuning of both physicochemical properties and biological activity, making this class of compounds a rich area for further investigation in drug discovery. mdpi.commdpi.comnih.gov

Methodological Precedents for Computational and Theoretical Studies on Triazole Structures

Computational and theoretical studies are crucial for understanding the structural and electronic properties of triazole-based compounds. nih.gov These methods provide insights that complement experimental data and guide the design of new molecules. mdpi.com

A primary tool in this field is Density Functional Theory (DFT) , which is widely used for structural optimization and analyzing the electronic aspects of 1,2,3-triazole ligands and their complexes. nih.govresearchgate.net DFT calculations, often using specific functionals like B3LYP with basis sets such as 6-31G++(d,p), allow for the investigation of molecular geometry, electronic structure, and the correlation between these properties and a compound's reactivity or inhibitory efficiency. researchgate.netnih.gov For instance, DFT has been employed to study the structural aspects of complexation between 1,2,3-triazole-based ligands and metal ions. nih.gov

Ab initio calculations , such as the Hartree-Fock (HF) method, represent another class of quantum chemistry calculations applied to triazole structures. researchgate.net Alongside DFT, these methods are used to determine optimized molecular geometries and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the stability of triazole derivatives. researchgate.net

Semiempirical molecular orbital methods offer a computationally less intensive alternative for simulating molecular structures and electronic spectra, as demonstrated in studies of triazolephthalocyanines. rsc.org These methods are valuable for predicting the effects of substitution on the triazole core. rsc.org

Beyond single molecules, computational studies also explore intermolecular interactions. Molecular docking and molecular dynamics (MD) simulations are used to study the binding of triazole derivatives to biological targets, such as enzymes, providing insights into structure-activity relationships (SAR). mdpi.com These simulations can reveal key interactions, like hydrogen bonds, that stabilize the ligand-target complex. mdpi.com

The following table summarizes the key computational methods and their applications in the study of triazole structures.

Computational MethodApplicationKey Findings from Studies
Density Functional Theory (DFT) Structural optimization, electronic properties, reaction mechanisms, spectroscopic analysis.Used to investigate coordination properties of triazole ligands with transition metals nih.gov, predict heats of formation for energetic materials researchgate.net, and correlate molecular structure with corrosion inhibition efficiency. researchgate.net
Ab initio Methods (e.g., Hartree-Fock) Geometrical optimization, electronic structure calculation.Employed to study the geometry and electronic properties of triazole derivatives used as corrosion inhibitors. researchgate.net
Semiempirical Methods Simulation of molecular structure and electronic spectra for large systems.Applied to simulate the structure and UV-VIS spectra of triazolephthalocyanines, showing agreement with experimental data. rsc.org
Molecular Docking & Dynamics (MD) Simulation of ligand-protein binding, structure-activity relationship (SAR) analysis.Utilized to screen large virtual libraries of triazole analogues and identify potential enzyme inhibitors, highlighting key binding interactions. mdpi.com

Contemporary Trends in Heterocyclic Chemistry Relevant to 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Heterocyclic chemistry is a rapidly advancing field, with current trends significantly influencing the research landscape for compounds like this compound. mdpi.comnumberanalytics.com A major focus is the development of novel and efficient synthetic methodologies, driven by advances in catalysis and green chemistry. numberanalytics.com

The synthesis of 1,2,3-triazoles, the core of the target molecule, has been revolutionized by the advent of "click chemistry." nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, offering a reliable and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This approach is valued for its high yields and mild reaction conditions. nih.gov Variations and improvements on this methodology continue to be a significant trend, including the development of new catalytic systems to enhance efficiency and sustainability. iosrjournals.orgtandfonline.com

Another important trend is the functionalization of the triazole ring to create diverse derivatives. wvu.edu Research focuses on developing methods for arylation, vinylation, and other substitutions on the triazole core, expanding the chemical space and allowing for the fine-tuning of molecular properties. wvu.edu The 1,2,3-triazole ring is not just a structural component but is often used as a stable linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced activities. nih.govmdpi.com

The integration of computational chemistry into the design and synthesis process is a key contemporary trend. numberanalytics.commdpi.com As detailed in the previous section, computational tools are used to predict the properties of new heterocyclic compounds and to design synthetic routes, accelerating the discovery of molecules with desired characteristics. mdpi.comnumberanalytics.com

Furthermore, there is a growing emphasis on exploring the applications of heterocyclic compounds in materials science and medicinal chemistry. numberanalytics.comrsc.org Triazole derivatives are investigated for a wide range of biological activities, stemming from their ability to engage in various non-covalent interactions like hydrogen bonding and dipole-dipole interactions. mdpi.com The structural diversity and synthetic accessibility of triazoles make them attractive scaffolds in drug discovery programs. mdpi.comrsc.org

The following table highlights contemporary trends relevant to the chemistry of this compound.

TrendDescriptionRelevance to this compound
Advanced Synthetic Methodologies Development of efficient and selective reactions, such as "click chemistry" (CuAAC), for synthesizing heterocyclic rings. tandfonline.comThe 1,2,3-triazole core of the molecule is readily synthesized using these modern methods. mdpi.comnih.gov
Catalysis Innovation Use of transition metal catalysts (e.g., copper, iridium) to facilitate the formation and functionalization of heterocyclic compounds. numberanalytics.comwvu.eduCatalytic methods are central to the synthesis of functionalized 1,2,3-triazoles. wvu.edu
Green Chemistry Focus on developing more sustainable and environmentally friendly synthetic protocols. numberanalytics.comThe use of greener solvents and catalysts in triazole synthesis is an active area of research. tandfonline.com
Hybrid Molecule Design Utilizing the triazole ring as a stable linker to connect different molecular fragments, creating hybrid compounds with novel properties. nih.govmdpi.comThe aniline and methyl-triazole moieties represent a combination that can be explored within this trend.
Computational Drug Design Employing in silico methods to screen virtual libraries, predict properties, and guide the synthesis of new bioactive compounds. mdpi.commdpi.comThe properties and potential applications of this molecule can be explored and optimized using computational approaches.

Synthetic Methodologies for 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A critical first step in synthesizing 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline involves a detailed retrosynthetic analysis to identify the most efficient bond-breaking strategies and precursor molecules.

Identification of Precursor Synthons and Strategic Bonds

The primary disconnection points for this compound are the bonds forming the 1,2,3-triazole ring and the carbon-nitrogen bond of the aniline (B41778) group. The most logical retrosynthetic approach involves breaking the triazole ring, which leads to two key synthons: an azide (B81097) and an alkyne. Specifically, this disconnection suggests a reaction between 3-azidoaniline (B6599890) and a methylated alkyne, or between 3-ethynylaniline (B136080) and methyl azide.

Another strategic bond to consider is the C-C bond between the phenyl and triazole rings. This suggests a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, between a boronic acid or alkyne-substituted aniline and a halogenated methyltriazole.

Finally, the amino group on the aniline ring can be derived from the reduction of a nitro or azido (B1232118) group. This leads to precursors like 1-azido-3-(1-methyl-1H-1,2,3-triazol-4-yl)benzene or 1-methyl-4-(3-nitrophenyl)-1H-1,2,3-triazole.

Feasibility Assessment of Potential Synthetic Routes

The feasibility of these routes depends on factors like the commercial availability of starting materials, reaction yields, and the complexity of the synthetic steps. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly favored route due to its high efficiency, regioselectivity, and mild reaction conditions. nih.govrsc.org Palladium-catalyzed cross-coupling reactions are also viable but may require more complex catalyst systems and reaction conditions. acs.orgresearchgate.net Reductive transformations of nitro or azido precursors are generally straightforward and high-yielding. chemicalbook.com

Direct Synthetic Routes to this compound

Several direct synthetic methodologies have been developed to construct the target molecule, with CuAAC being the most prominent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This approach typically involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

For the synthesis of this compound, this would involve the reaction of 3-ethynylaniline with methyl azide or 3-azidoaniline with propyne (B1212725), with the former being more common due to the stability of the aniline precursor. The reaction is typically carried out in a mixture of solvents like DMSO and water, using a copper source such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govnih.gov

ReactantsCatalyst SystemSolventYield
3-Ethynylaniline, Methyl AzideCuSO₄·5H₂O, Sodium AscorbateDMSO/H₂OGood to Excellent nih.govnih.gov
3-Azidoaniline, PropyneCuIAcetonitrileGood nih.gov

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira coupling with aniline precursors)

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of the target molecule's core structure. acs.org

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov In this context, one could couple (3-aminophenyl)boronic acid with a 4-halo-1-methyl-1H-1,2,3-triazole.

The Sonogashira coupling , on the other hand, couples a terminal alkyne with an aryl or vinyl halide. nih.gov This could involve reacting 3-iodoaniline (B1194756) with 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (after conversion to the alkyne) or a similar strategy.

These methods provide flexibility in the choice of starting materials but often require careful optimization of reaction conditions, including the choice of palladium catalyst, ligands, and base. researchgate.netmdpi.com

Coupling ReactionReactant 1Reactant 2Catalyst System
Suzuki-Miyaura(3-Aminophenyl)boronic acid4-Halo-1-methyl-1H-1,2,3-triazolePd(PPh₃)₄, Base
Sonogashira3-Iodoaniline1-Methyl-4-ethynyl-1H-1,2,3-triazolePdCl₂(PPh₃)₂, CuI, Base

Reductive Transformations of Nitro- or Azido-substituted Precursors

A common final step in the synthesis of many aniline derivatives is the reduction of a corresponding nitro or azido compound. chemicalbook.com This strategy is particularly useful when the nitro or azido group is more stable or easier to introduce than the amine group during the main bond-forming reactions.

For the synthesis of this compound, this involves the preparation of 1-methyl-4-(3-nitrophenyl)-1H-1,2,3-triazole or 4-(3-azidophenyl)-1-methyl-1H-1,2,3-triazole, followed by reduction.

Common reducing agents for nitro groups include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or using metals like tin or iron in acidic media. Azido groups can be effectively reduced to amines using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

PrecursorReducing Agent/ConditionsProduct
1-Methyl-4-(3-nitrophenyl)-1H-1,2,3-triazoleH₂, Pd/CThis compound
1-Methyl-4-(3-nitrophenyl)-1H-1,2,3-triazoleSnCl₂, HClThis compound
4-(3-Azidophenyl)-1-methyl-1H-1,2,3-triazolePPh₃, H₂OThis compound
4-(3-Azidophenyl)-1-methyl-1H-1,2,3-triazoleH₂, Pd/CThis compound

Synthesis of Key Intermediates for this compound Formation

The formation of the 1,4-disubstituted 1,2,3-triazole ring, the central scaffold of the target molecule, is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction joins an azide and a terminal alkyne with high regioselectivity and efficiency. nih.govmdpi.com For the specific synthesis of this compound, the key intermediates are 3-ethynylaniline (the alkyne precursor) and methyl azide (the azide precursor).

The required alkyne intermediate, 3-ethynylaniline, can be synthesized through several methods. A prevalent modern technique is the Sonogashira cross-coupling reaction. This method typically involves the coupling of an aryl halide with a protected terminal alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by the removal of the silyl (B83357) protecting group. nih.gov

General Synthetic Route via Sonogashira Coupling:

Coupling: An aryl halide, such as 3-iodoaniline, is reacted with TMS-acetylene. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base. nih.gov

Desilylation: The resulting TMS-protected alkyne is then treated with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), or a base to remove the TMS group, yielding the terminal alkyne, 3-ethynylaniline. nih.gov

A one-pot, three-step procedure combining Sonogashira coupling, desilylation, and subsequent cycloaddition has been developed to streamline the synthesis of 1,2,3-triazoles, avoiding the isolation of intermediate alkynes. nih.gov

Reaction Step Reagents and Conditions Purpose Reference
Sonogashira Coupling 3-Iodoaniline, Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Base (e.g., N,N-diisopropylethylamine), Solvent (e.g., Methanol), Microwave irradiationForms the carbon-carbon bond between the aniline ring and the alkyne. nih.gov
Desilylation Tetrabutylammonium fluoride (TBAF) or CuF₂Removes the trimethylsilyl (B98337) (TMS) protecting group to generate the terminal alkyne. nih.gov

For the title compound, the required precursor is methyl azide . However, the synthesis of structural analogues where the methyl group at the N-1 position of the triazole is replaced by an aryl group necessitates the preparation of the corresponding aryl azides . Aryl azides are versatile intermediates in organic synthesis. nih.gov

Several established methods exist for the synthesis of aryl azides from various starting materials:

From Aryl Diazonium Salts: This classic method involves the diazotization of an aromatic amine (aniline derivative) with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by the introduction of an azide source like sodium azide (NaN₃). organic-chemistry.orgwikipedia.org This approach is experimentally simple and often provides clean products without requiring metal catalysts. organic-chemistry.org

From Aryl Halides: A copper-catalyzed substitution reaction allows for the conversion of aryl halides (iodides, bromides) to aryl azides using sodium azide. researchgate.net This method is notable for its mild reaction conditions.

From Nitrobenzenes: A one-pot synthesis can convert aromatic nitro compounds into aryl azides under mild conditions with good to excellent yields. researchgate.net

The choice of method depends on the availability of starting materials and the functional groups present on the aromatic ring.

Starting Material Method Key Reagents Reference
Aromatic AminesDiazotization followed by azidationNaNO₂, Acid (e.g., p-TsOH), NaN₃ organic-chemistry.orgwikipedia.org
Aryl HalidesCopper-catalyzed azidationCuI/diamine catalyst, NaN₃ researchgate.net
NitroaromaticsOne-pot reduction and azidationNot specified researchgate.net

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at three primary locations: the aniline nitrogen, the aniline aromatic ring, and the triazole ring. These derivatizations are crucial for creating structural analogues and exploring structure-activity relationships in fields like medicinal chemistry. nih.gov

The primary amino group (-NH₂) of the aniline moiety is a reactive nucleophilic site, allowing for a wide range of chemical transformations.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is also a common strategy to temporarily "protect" the amino group and moderate its activating effect during other reactions like electrophilic substitution. libretexts.org

Alkylation: The nitrogen can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a variety of groups (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, significantly expanding the diversity of accessible analogues. libretexts.org

Formation of Heterocycles: The aniline nitrogen can be incorporated into a new heterocyclic ring system, as demonstrated in the synthesis of 2-anilino triazolopyrimidines. nih.gov

The aniline ring is susceptible to electrophilic aromatic substitution (EAS). The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the amino group). libretexts.orgbyjus.com

Halogenation, Nitration, and Sulfonation: These standard EAS reactions can be performed on the aniline ring. However, due to the high reactivity of aniline, these reactions can be difficult to control and may lead to multiple substitutions or oxidation. libretexts.org

Controlled Substitution: To achieve monosubstitution and prevent side reactions, the activating effect of the amino group is often attenuated by converting it to an amide (e.g., an acetanilide) before performing the EAS reaction. The amino group can be regenerated later by hydrolysis. libretexts.org

The triazole ring itself offers opportunities for structural modification, primarily at the nitrogen and carbon atoms. nih.gov

N-Substitution: While the title compound is N-methylated, a wide variety of analogues can be synthesized by using different organic azides in the initial cycloaddition step. For example, using benzyl (B1604629) azide or phenyl azide would yield N-benzyl or N-phenyl analogues, respectively. raco.cat This is a fundamental strategy for altering the steric and electronic properties of the triazole scaffold. nih.gov

C-Functionalization: The C-5 position of the 1,2,3-triazole ring (the carbon atom adjacent to the two nitrogens) can be functionalized. Direct C-H arylation of N-substituted 1,2,3-triazoles can be achieved using palladium catalysis. rsc.orgorganic-chemistry.org This allows for the introduction of aryl or heteroaryl groups at this position, creating highly complex, multi-substituted triazole systems.

Modification Site Strategy Example Reaction/Reagents Outcome Reference
Aniline Nitrogen AcylationAcetic anhydride, pyridine (B92270)Forms an amide (acetanilide derivative) libretexts.org
Aniline Ring Electrophilic Aromatic SubstitutionBromine water2,4,6-tribromination (uncontrolled) byjus.com
Aniline Ring Controlled Nitration1. Acetic anhydride; 2. HNO₃/H₂SO₄; 3. H₃O⁺, heatIntroduction of a nitro group, primarily at the para position. libretexts.org
Triazole N-1 Varied Azide PrecursorBenzyl azide + 3-ethynylaniline + Cu(I) catalystForms the N-benzyl analogue raco.cat
Triazole C-5 Direct C-H ArylationAryl halide, Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃Adds an aryl group to the C-5 position of the triazole ring rsc.org

Chemo- and Regioselectivity in the Synthesis of Triazolyl Anilines

The synthesis of 1,2,3-triazole-substituted anilines, such as this compound, is predominantly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govmdpi.com This reaction joins an azide (e.g., methyl azide) with a terminal alkyne (e.g., 3-ethynylaniline). The success of this synthesis hinges on controlling two key aspects of selectivity: regioselectivity and chemoselectivity.

Regioselectivity: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can, without a catalyst, lead to a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. thieme-connect.de However, the introduction of a copper(I) catalyst dramatically alters the reaction mechanism, leading to the exclusive or near-exclusive formation of the 1,4-disubstituted isomer. capes.gov.brresearchgate.net This high degree of regioselectivity is a hallmark of the CuAAC reaction and is crucial for the synthesis of a single, well-defined product like this compound. The reaction between 3-ethynylaniline and methyl azide, when catalyzed by a copper(I) source, is thus expected to yield the desired 1,4-isomer with high fidelity. researcher.life The reliability of this regioselectivity has made CuAAC the most widely used method for preparing such compounds. researchgate.net

Chemoselectivity: Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. In the synthesis of triazolyl anilines, the key challenge is to ensure that the azide-alkyne cycloaddition occurs without interference from the aniline's amino group (-NH2). The amino group is a potential ligand for the copper catalyst and could inhibit or alter the catalytic cycle.

Research into CuAAC reactions on substrates bearing various functional groups has shown that the reaction is remarkably tolerant. However, the presence of potential coordinating groups like anilines can sometimes necessitate adjustments to the reaction conditions. Strategies to ensure high chemoselectivity include:

Ligand Choice: The use of specific ligands can stabilize the copper(I) catalytic species, preventing side reactions and enhancing the reaction rate. thieme-connect.de Ligands can also modulate the catalyst's reactivity to favor the desired cycloaddition over coordination with the aniline.

In Situ Catalyst Generation: Often, the active Cu(I) catalyst is generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. acs.org This method maintains a low concentration of the active catalyst throughout the reaction, which can help to minimize side reactions.

One-Pot Procedures: To avoid handling potentially unstable organic azides, multi-component, one-pot syntheses are often employed. acs.orgnih.gov For instance, an aniline can be converted to an azide in situ, which then reacts with an alkyne present in the same reaction vessel. organic-chemistry.org This approach streamlines the synthesis and contains hazardous intermediates.

For the specific synthesis of this compound, a typical laboratory approach would involve the CuAAC reaction between 3-ethynylaniline and methyl azide. The reaction would be carried out in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or ethanol, in the presence of a Cu(I) source. acs.org

Table 1: Reaction Parameters Influencing Selectivity

Parameter Influence on Selectivity Typical Conditions for Triazolyl Aniline Synthesis
Catalyst Regioselectivity: Cu(I) strongly directs the reaction to form the 1,4-isomer. researchgate.net Cu(I) generated in situ from CuSO₄/Sodium Ascorbate or direct use of Cu(I) salts (e.g., CuI, CuBr). acs.orgnih.gov
Ligands Chemoselectivity: Stabilizes Cu(I), prevents catalyst poisoning by the aniline group, and can accelerate the reaction. thieme-connect.de Nitrogen-based ligands like (DHQD)₂PHAL or the use of stabilizing solvents like ionic liquids. thieme-connect.de
Solvent Can affect reaction rate and solubility of reactants. Green solvents are increasingly preferred. nih.govnih.gov Water, ethanol, glycerol, deep eutectic solvents (DES), or mixtures (e.g., t-BuOH/H₂O). nih.govacs.org
Temperature Can influence reaction time. Many modern protocols operate at room temperature. nih.gov Room temperature to mild heating (e.g., 70-100 °C) to reduce reaction times. acs.org

Considerations for Scalable and Sustainable Synthetic Approaches

Moving from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact. The principles of green chemistry are increasingly guiding the development of synthetic routes for compounds like this compound. rsc.org

Scalability: A scalable process should provide consistent yield and purity when reaction volumes are increased. For the CuAAC synthesis of triazolyl anilines, several factors are important for scalability:

Catalyst Loading: Minimizing the amount of copper catalyst is desirable for both cost and environmental reasons, as residual copper often needs to be removed from the final product. The development of highly active catalysts that work at very low loadings (ppm levels) is a key area of research. nih.gov

Heterogeneous Catalysis: Using a catalyst that is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) simplifies product purification and allows for catalyst recovery and reuse. acs.orgresearchgate.net Examples include copper supported on materials like waste oyster shells, silica, or magnetic nanoparticles. acs.org This approach is highly advantageous for large-scale production as it can significantly reduce waste and cost.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing for large-scale synthesis. They provide better control over reaction parameters like temperature and mixing, can improve safety when handling hazardous intermediates, and allow for more efficient production.

Sustainable Approaches: The development of green and sustainable methods for triazole synthesis is a major focus of current research. nih.govrsc.org Key strategies include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is a primary goal. Water is an ideal solvent for many CuAAC reactions. nih.gov Other green alternatives that have proven effective include glycerol, deep eutectic solvents (DES), and biodegradable solvents like Cyrene. acs.orgnih.govnih.gov These solvents are often non-toxic, renewable, and can sometimes be recycled.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for CuAAC reactions, often from hours to minutes, leading to significant energy savings. mdpi.com

Atom Economy: One-pot, multi-component reactions are inherently more sustainable as they reduce the number of separate synthesis and purification steps, thereby minimizing solvent use and waste generation. acs.org A three-component reaction of an organic halide, sodium azide, and a terminal alkyne is a common and efficient way to produce 1,2,3-triazoles. nih.gov

Renewable Resources: Some research explores the use of catalysts supported on renewable materials, such as waste oyster shells, which aligns with the principles of a circular economy. acs.org

Table 2: Comparison of Sustainable Synthesis Methodologies

Methodology Description Advantages for Scalability & Sustainability
Heterogeneous Catalysis Catalyst is on a solid support (e.g., Cu on oyster shells, polymers). researchgate.netacs.org Easy catalyst removal and recycling, reduced metal contamination in the product, suitable for flow chemistry. acs.orgresearchgate.net
Green Solvents Use of water, glycerol, deep eutectic solvents (DES), or Cyrene. nih.govnih.govnih.gov Reduced environmental impact, improved safety, potential for solvent recycling. nih.govnih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction. mdpi.com Drastically reduced reaction times, improved energy efficiency, often higher yields. mdpi.com
One-Pot/Multi-component Reactions Combining multiple reaction steps without isolating intermediates. acs.orgorganic-chemistry.org Increased efficiency, reduced waste, improved safety by avoiding isolation of hazardous azides. nih.gov

By integrating these advanced chemo- and regioselective techniques with scalable and sustainable methodologies, the synthesis of this compound and its analogues can be achieved with high efficiency, purity, and minimal environmental impact.

Computational and Theoretical Chemistry Studies on 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its physical and chemical properties. By modeling the electronic structure, it is possible to predict how 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline will interact with other chemical species and to identify the most reactive sites within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with high accuracy. For this compound, DFT calculations would begin with the optimization of its geometry to find the most stable three-dimensional conformation. From this optimized structure, key quantum chemical parameters can be determined.

Molecular PropertyPredicted Value (Illustrative)Significance
Total Energy-588 HartreesIndicates the molecule's thermodynamic stability at 0 K.
Dipole Moment3.5 DebyeQuantifies the overall polarity of the molecule, affecting intermolecular forces.
Polarizability25 ųMeasures the deformability of the electron cloud in an electric field.

Note: The values in the table are illustrative examples based on similar molecules and are not the result of specific DFT calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom of the amino group. This indicates that the aniline moiety is the primary site for electrophilic attack. The LUMO is likely distributed across the triazole ring and the adjacent phenyl ring, suggesting these areas are more susceptible to nucleophilic attack.

ParameterPredicted Value (Illustrative, in eV)Interpretation
E(HOMO)-5.8Energy of the highest occupied molecular orbital; related to ionization potential.
E(LUMO)-1.2Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.6Indicates chemical reactivity and kinetic stability. nih.gov

Note: The values in the table are illustrative examples based on similar molecules and are not the result of specific FMO analysis on this compound.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution within a molecule. malayajournal.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In this compound, the most negative potential (red) would be expected around the nitrogen atoms of the triazole ring and the nitrogen of the aniline's amino group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive potential (blue) would be located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The aromatic rings would exhibit regions of moderate negative potential (yellow to orange) above and below the plane of the rings due to the π-electron system.

Conformational Analysis and Molecular Dynamics Simulations

While electronic structure calculations provide a static picture, molecules are dynamic entities that can rotate and flex. Conformational analysis and molecular dynamics simulations explore the molecule's three-dimensional shape and its behavior over time.

Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the aniline ring and the triazole ring. The relative orientation of these two rings is defined by a dihedral angle.

By systematically rotating this bond and calculating the potential energy at each increment, a potential energy surface can be generated. The minima on this surface correspond to the most stable, or preferred, conformations. In similar bi-aryl systems, non-planar (twisted) conformations are often favored to minimize steric hindrance between the rings. For a related compound, 4-(1,2,4-triazol-1-yl)aniline, a dihedral angle of 34.57° between the triazole and benzene (B151609) rings was observed in its crystal structure. researchgate.net This suggests that a twisted, non-planar arrangement is likely the most stable conformation for this compound as well.

The stability of different conformers is governed by a balance of intramolecular interactions, including steric repulsion and stabilizing electronic effects like conjugation. The energy required to rotate from a stable conformer (energy minimum) to an unstable one (energy maximum) is known as the rotational barrier.

Molecular Dynamics (MD) simulations can provide further insight into the molecule's flexibility. nih.gov MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound would reveal how the dihedral angle between the rings fluctuates at a given temperature, providing information on the accessible conformational space and the dynamics of interconversion between different conformers. ajchem-a.com The simulation can confirm the stability of the lowest-energy conformers and the height of the energy barriers separating them.

Dihedral Angle (Aniline-Triazole)Relative Energy (kcal/mol) (Illustrative)Conformation
3.5Eclipsed (High Energy)
40°0.0Twisted/Staggered (Energy Minimum)
90°1.5Perpendicular (Transition State)
140°0.2Twisted/Staggered (Local Minimum)
180°3.2Eclipsed (High Energy)

Note: The values in the table are illustrative examples of a potential energy scan and are not the result of specific calculations on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its predicted biological activity. slideshare.net For this compound, QSAR can predict its potential biological effects by analyzing various structural parameters, without focusing on clinical outcomes.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, and thermodynamic, among others. In studies of triazole and aniline derivatives, specific descriptors have been shown to correlate with predicted biological activities such as anticancer or antimicrobial effects. nih.govphyschemres.org

Electronic Descriptors : These describe the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap often suggests higher chemical reactivity. researchgate.net Electrostatic descriptors, which relate to the charge distribution, can indicate how the molecule might interact with a biological target. nih.gov

Steric Descriptors : These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area can influence how well the compound fits into a receptor's active site. For triazole derivatives, it has been noted that having less bulky substituents can be favorable for certain activities. nih.gov

Thermodynamic Descriptors : These include properties like LogP (the logarithm of the partition coefficient between octanol and water), which is a measure of lipophilicity. Lipophilicity is a critical factor in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME properties). nih.gov

The correlation between these descriptors and the predicted activity is established using statistical methods. For example, a positive correlation with a descriptor like LogP might suggest that increased lipophilicity enhances the predicted activity of a series of related compounds.

Table 1: Common Molecular Descriptors in QSAR Studies of Triazole and Aniline Analogs

Descriptor Category Specific Descriptor Potential Correlation with Predicted Biological Activity
Electronic HOMO Energy Relates to the ability to donate electrons.
LUMO Energy Relates to the ability to accept electrons.
Dipole Moment Influences polar interactions with biological targets.
Electrostatic Potential Indicates regions likely to engage in electrostatic interactions. nih.gov
Steric Molecular Weight (MW) Affects size and diffusion properties.
Molar Refractivity (MR) Relates to molecular volume and polarizability. physchemres.org
Surface Area Influences interactions with receptor surfaces.
Thermodynamic LogP (Lipophilicity) Affects membrane permeability and solubility. nih.gov

The reliability of a QSAR model is determined through rigorous statistical validation. Validation ensures that the model is not a result of chance correlation and has predictive power for new, untested compounds. nih.gov Validation is typically divided into two main types: internal and external. uniroma1.it

Internal Validation : This process assesses the robustness and stability of the model using only the initial dataset from which the model was developed. A common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The results are used to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. uniroma1.it

External Validation : This is a more stringent test of a model's predictive ability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. nih.gov The model is then used to predict the activities of the compounds in the test set. The predictive power is often measured by the predicted correlation coefficient (pred_r²). A high pred_r² value (typically > 0.6) indicates that the model can accurately predict the activity of external compounds. uniroma1.it

Other statistical parameters are also used to judge the quality of a QSAR model, including the conventional correlation coefficient (r²), which measures the goodness of fit for the training set, and the Mean Squared Error (MSE), which quantifies the difference between predicted and actual values. growingscience.com

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Generally Accepted Value for a Robust Model
(Correlation Coefficient) Measures the fit of the model to the training set data. > 0.6
(Cross-validated r²) Measures the internal predictive ability of the model. uniroma1.it > 0.5
pred_r² (External validation r²) Measures the predictive ability for an external test set. nih.gov > 0.6

| MSE (Mean Squared Error) | Represents the average squared difference between observed and predicted values. growingscience.com | As low as possible |

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. For this compound, understanding its formation is key. The 1,2,3-triazole core is typically synthesized via a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, known as the Huisgen cycloaddition. nih.govnih.gov

Computational studies can model this reaction to determine the most likely pathway. This involves:

Locating Reactants, Products, and Intermediates : The geometries of the starting materials (e.g., 3-ethynylaniline (B136080) and methyl azide), the final product, and any potential intermediates are optimized to find their lowest energy structures.

Finding Transition States (TS) : The transition state is the highest energy point along the reaction coordinate. Computational software can locate the TS structure connecting reactants to products. The energy of the TS determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Calculating Reaction Energetics : By comparing the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This helps in understanding the feasibility and regioselectivity of the reaction. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known to be highly regioselective, yielding 1,4-disubstituted triazoles. nih.govacs.org DFT studies on similar reactions have shown how the catalyst coordinates with the reactants to lower the activation energy and control the stereochemical outcome. nih.gov

In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides, computational and experimental evidence, including X-ray crystallography and NMR spectroscopy, have confirmed the involvement of a cesium-chelated intermediate that directs the chemo- and regioselectivity of the products. acs.orgresearchgate.net

Solvent Effects on Molecular Properties and Reactivity Profiles

The solvent in which a reaction is carried out or a molecule is studied can have a profound impact on its properties and reactivity. Computational models can simulate these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. jlu.edu.cn

For this compound, solvent effects can influence several aspects:

Electronic Properties : A solvent can affect the electronic structure of a molecule. For example, the dipole moment of this compound is expected to be higher in a polar solvent compared to a nonpolar one due to stabilization of charge separation. This, in turn, can influence the HOMO-LUMO energy gap.

Reactivity : Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering reaction rates and pathways. dntb.gov.ua For instance, a polar solvent might better stabilize a charged transition state in a reaction involving the aniline group, thus accelerating the reaction. DFT studies on the self-association of 1,2,4-triazole (B32235) have shown that the solvent environment plays a critical role in the formation and stability of intermolecular hydrogen bonds. dntb.gov.ua Similarly, quantum chemical calculations on the degradation of aniline pollutants have demonstrated that the surrounding medium affects the stability and reactivity of radical intermediates. researchgate.net

By performing DFT calculations with a PCM for various solvents (e.g., water, ethanol, DMSO), it is possible to predict how the properties and reactivity profile of this compound would change in different chemical environments.

Exploration of Biological and Pharmacological Relevance of 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline Pre Clinical and in Vitro Studies

Investigation of Molecular Targets and Mechanism of Action (pre-clinical)

Detailed preclinical investigations into the molecular targets and mechanisms of action for 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline have not been reported in the accessible scientific literature. The 1,2,3-triazole ring is recognized for its stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions, making it a versatile component in designing biologically active molecules. minia.edu.eg However, specific studies on the compound are lacking.

In vitro Enzyme Inhibition Assays

A thorough search for in vitro enzyme inhibition assays involving this compound yielded no specific results. While numerous studies report on the enzyme-inhibiting properties of various 1,2,3-triazole derivatives against targets like carbonic anhydrase or xanthine (B1682287) oxidase, there is no published data detailing the inhibitory activity of this compound against any specific enzyme. frontiersin.orgthesciencein.org

Receptor Binding Studies

There is no publicly available data from receptor binding studies conducted on this compound. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized in the scientific literature.

Ligand-Protein Interaction Profiling via Molecular Docking

No molecular docking studies specifically profiling the interaction of this compound with any protein targets have been published. While molecular docking is a common approach to predict the binding modes of triazole-containing compounds, this analysis has not been reported for this specific molecule. thesciencein.orgnih.gov

Cellular Activity and Phenotypic Screening

Information regarding the cellular activity and results from phenotypic screening of this compound is not available in published preclinical research.

Cell-Based Assays for Specific Biological Pathways

A comprehensive literature search found no records of cell-based assays used to investigate the effect of this compound on specific biological pathways. Therefore, its influence on cellular processes remains undetermined.

Screening for Antiproliferative Activity against Various Cell Lines (pre-clinical)

There are no published preclinical studies that have screened this compound for antiproliferative activity against any cancer cell lines. Although many 1,2,3-triazole hybrids have been evaluated for their anticancer effects, data for this specific compound, including metrics such as IC₅₀ values, is absent from the scientific record. nih.govnih.gov A patent related to substituted 1,2,3-triazoles with antineoplastic activity does not include this specific compound in its examples of active agents. google.com

Due to the lack of available data, no data tables can be generated for the biological and pharmacological relevance of this compound.

Antimicrobial Activity Evaluation (in vitro focus)

The 1,2,3-triazole nucleus, a core component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. While direct studies on the specific antibacterial and antifungal activity of this compound are not extensively detailed in available literature, the broader class of triazole-aniline derivatives has been the subject of numerous in vitro evaluations. These studies provide a strong basis for inferring the potential antimicrobial profile of the compound. The incorporation of the 1H-1,2,3-triazole moiety is known to enhance the biological potential of organic molecules. beilstein-journals.org

Assessment of Antibacterial Potential

Derivatives of the triazole ring system are widely investigated for their therapeutic potential, including their efficacy as antibacterial agents. nih.gov Research into various substituted triazoles demonstrates that these compounds can exhibit significant antibacterial activity. For instance, novel Schiff bases derived from 4-amino-5-aryl-4H-1,2,4-triazole-3-thiole have shown promising activity against pathogenic bacteria. sciensage.info Similarly, other studies have synthesized series of 1,2,4-triazole (B32235) derivatives that exhibit strong antibacterial effects against species like Staphylococcus aureus, with some compounds showing activity superior to the standard drug streptomycin. nih.gov The power of antibacterial activity in some heterocyclic compounds is attributed to the presence of rings like 1,2,4-triazine (B1199460) and 1,2-diazepine, suggesting the core ring structure is crucial. biointerfaceresearch.com While these examples are not the exact subject compound, they underscore the recognized potential of the triazole scaffold in antibacterial drug discovery.

Table 1: In Vitro Antibacterial Activity of various Triazole Derivatives

Compound Class Bacterial Strain Activity/Result Reference
Schiff bases of 1,2,4-triazole-3-thiole Human pathogenic bacteria Promising activity sciensage.info
4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Staphylococcus aureus Strong antibacterial activity nih.gov
3-(1,2,4-triazol-3-yl)-4-thiazolidinones S. aureus, S. epidermidis Evaluated antibacterial activity nih.gov

This table is illustrative of the general activity of the triazole class and does not represent data for this compound itself.

Evaluation of Antifungal Activity

The triazole core is a hallmark of many successful antifungal drugs. Numerous studies have confirmed the antifungal potential of novel synthetic triazole derivatives. For example, a series of novel metronidazole (B1676534) 1H-1,2,3-triazole derivatives were synthesized and showed potent inhibition of fungal growth in vitro. beilstein-journals.org In another study, newly synthesized 1,2,4-triazole derivatives demonstrated strong antifungal effects against the fungal species Microsporum gypseum, with some derivatives showing superior or comparable activity to the standard drug ketoconazole. nih.gov Similarly, 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives have been evaluated for their activity against fungal pathogens like Candida albicans and C. glabrata. nih.gov These findings highlight the therapeutic importance of the triazole ring in developing new antifungal agents.

Table 2: In Vitro Antifungal Activity of various Triazole Derivatives

Compound Class Fungal Strain Activity/Result Reference
Metronidazole 1H-1,2,3-triazole derivatives Fungal species Potent inhibition of fungal growth beilstein-journals.org
4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Microsporum gypseum Strong antifungal effects, some superior to ketoconazole nih.gov

This table is illustrative of the general activity of the triazole class and does not represent data for this compound itself.

Role of this compound in Chemoproteomics and Target Deconvolution Studies

Chemoproteomics is a powerful discipline used to identify the molecular targets of bioactive compounds, thereby elucidating their mechanisms of action. nih.gov Target deconvolution, a critical part of this process, links a compound's observed effect to its specific protein interactions. nih.gov

The 1,2,3-triazole ring, as present in this compound, is of particular importance in this field. This is due to its common formation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly specific and biocompatible, allowing it to be used in complex biological environments, including in living systems. nih.gov

In a typical chemoproteomics workflow, a bioactive compound of interest can be modified with an alkyne or azide (B81097) group. After this modified compound (the probe) interacts with its protein targets within a cell lysate or a living cell, a reporter tag containing the complementary functional group (azide or alkyne) is added. The click reaction then covalently links the reporter tag—often a biotin (B1667282) molecule for enrichment or a fluorescent dye like rhodamine for visualization—to the probe-protein complex. nih.gov This enables the subsequent isolation, identification, and validation of the target proteins. Given that this compound contains the stable 1,2,3-triazole linkage, it represents a structural motif frequently encountered in compounds designed for target identification studies.

Pharmacokinetic Profile Prediction via In Silico Methods (ADMET Prediction)

In silico (computer-based) methods are essential in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before costly synthesis and testing. sciensage.info These predictions help to identify candidates with favorable pharmacokinetic profiles. researchgate.net

Absorption Prediction

Key parameters influencing oral bioavailability and absorption include lipophilicity (LogP), water solubility, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov For a compound to pass Lipinski's rule, it should generally have a molecular weight ≤ 500, a LogP value ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov In silico analysis of aniline (B41778) derivatives containing a 1,2,3-triazole system has shown they often possess favorable absorption parameters. researchgate.netnih.gov Public databases provide predicted values for this compound that suggest good absorption potential.

Distribution Prediction

Distribution parameters predict how a compound spreads throughout the body's tissues and fluids. Important predicted factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). The PubChem database provides predicted data for this compound, which can be used to estimate its distribution behavior. The predicted values for properties like the logarithm of the blood-brain barrier partition coefficient (LogBB) can indicate whether the compound is likely to penetrate the central nervous system.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Parameter Predicted Value Implication Source
Molecular Formula C₉H₁₀N₄ - uni.lu
Molecular Weight 174.21 g/mol Fulfills Lipinski's rule (<500) uni.lu
XLogP3 1.1 Fulfills Lipinski's rule (<5) uni.lu
Hydrogen Bond Donors 1 Fulfills Lipinski's rule (≤5) uni.lu
Hydrogen Bond Acceptors 3 Fulfills Lipinski's rule (≤10) uni.lu
Water Solubility 5.37 g/L Moderately soluble uni.lu

Data sourced from predictions available in the PubChem database for CID 89194018.

Metabolism Prediction (without specific in vivo human data)

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and biological activity. In the absence of specific in vivo human or animal metabolism studies for this compound, its biotransformation can be predicted based on established metabolic pathways for its constituent chemical moieties: the aniline group and the N-methyl-1,2,3-triazole ring. These predictions are derived from in vitro studies on analogous compounds and computational (in silico) models.

The metabolism of this compound is expected to proceed through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically increasing polarity, while Phase II reactions involve conjugation of these groups with endogenous molecules to further enhance water solubility and facilitate excretion.

Phase I Metabolism Prediction

Phase I metabolism is anticipated to primarily involve the aniline and the N-methyl moieties, catalyzed mainly by the cytochrome P450 (CYP450) superfamily of enzymes in the liver.

Hydroxylation of the Aniline Ring: The aromatic ring of the aniline moiety is a likely site for hydroxylation. This reaction, mediated by CYP450 enzymes, would introduce a hydroxyl group onto the phenyl ring, likely at the positions ortho or para to the amino group.

N-Hydroxylation of the Aniline Amino Group: The primary amino group of aniline is susceptible to N-hydroxylation, a reaction also catalyzed by CYP450 enzymes, to form a hydroxylamine (B1172632) metabolite. This is a common metabolic pathway for aromatic amines.

N-Demethylation of the Triazole Ring: The methyl group on the triazole ring can undergo oxidative N-demethylation, another CYP450-mediated reaction. This would result in the formation of a secondary amine on the triazole ring and the release of formaldehyde.

Oxidation of the Triazole Ring: While the 1,2,3-triazole ring is generally considered metabolically stable, minor oxidative metabolism could potentially occur, leading to the formation of N-oxides. nih.gov

In silico analyses of similar aniline-containing 1,2,3-triazole derivatives suggest that these compounds can be substrates for CYP450 isoforms, particularly CYP3A4. mdpi.comnih.gov

Phase II Metabolism Prediction

Phase II metabolism will likely involve the conjugation of the parent compound or its Phase I metabolites at the amino and hydroxyl groups.

N-Acetylation: The primary amino group of the aniline moiety is a prime candidate for N-acetylation by N-acetyltransferases (NATs). This is a major metabolic pathway for many aniline-containing compounds. Studies on structurally related triazole-thione derivatives have demonstrated the occurrence of N-acetylation of an amino group.

Glucuronidation: The amino group of the parent compound and any hydroxyl groups formed during Phase I metabolism can undergo glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety, significantly increasing the water solubility of the compound.

Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The predicted metabolic pathways are summarized in the table below.

Predicted Metabolic Pathways for this compound
Phase I Reactions
Reaction Type
Aromatic Hydroxylation
N-Hydroxylation
N-Demethylation
Phase II Reactions
Reaction Type
N-Acetylation
Glucuronidation
Sulfation

Excretion Prediction

The route and rate of excretion of this compound and its metabolites are dependent on their physicochemical properties, particularly their polarity and molecular weight.

Predicted Routes of Excretion

Renal Excretion: The primary route of excretion for the metabolites of this compound is predicted to be renal. Phase I and, particularly, Phase II metabolic reactions will significantly increase the polarity and water solubility of the parent compound. These polar metabolites, such as glucuronide and sulfate (B86663) conjugates, are typically eliminated from the body via the kidneys into the urine. The parent compound itself may undergo limited renal excretion.

Fecal (Biliary) Excretion: Some of the more lipophilic parent compound or less polar metabolites might be excreted via the biliary route into the feces. However, given the expected increase in polarity following metabolism, this is likely to be a minor pathway. Studies on N-nitrosomethylaniline in rats have shown that the parent amine, methylaniline, is found in the urine. nih.gov

The predicted excretion characteristics are summarized in the table below.

Predicted Excretion Profile for this compound and its Metabolites
Compound Type
Parent Compound
Phase I Metabolites
Phase II Metabolites

Structure Activity Relationship Sar and Rational Design Principles for 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline Derivatives

Systematic Modification of the Aniline (B41778) Moiety and its Impact on Biological Activity

The aniline portion of the molecule is a frequent target for modification in drug discovery. cresset-group.combiopartner.co.uk Its susceptibility to metabolic enzymes can be a liability, but it also offers a versatile scaffold for fine-tuning pharmacological properties like bioavailability, solubility, and receptor selectivity. cresset-group.comnih.gov

The spatial arrangement of the amino group on the aniline ring relative to the triazole substituent significantly influences the molecule's properties. Studies on aniline derivatives with triazolo-methoxy substituents have shown that the position of this substituent (ortho, meta, or para) affects lipophilicity, a key factor in drug absorption and distribution. mdpi.com In one such study, the para-substituted compounds consistently demonstrated the lowest lipophilicity. mdpi.com The meta-position is also of particular interest, as research into the synthesis of meta-substituted anilines has led to the development of potent anti-psychotic drugs, highlighting the importance of this specific isomeric form for achieving desired neurological activity. nih.gov

Table 1: Effect of Positional Isomerism on Lipophilicity (logPTLC) of Triazolo-Aniline Derivatives mdpi.com This table is based on data for a series of aniline derivatives with a triazolo-methoxy substituent, illustrating the general principle of how isomer position affects lipophilicity.

Substituent Position logPTLC Range General Observation
Ortho Higher Generally more lipophilic
Meta Intermediate Lipophilicity between ortho and para isomers
Para 1.15 - 2.26 Lowest lipophilicity in the series

The reactivity and interaction of the aniline ring with biological targets can be modulated by adding various substituents. These substituents exert their influence through inductive and resonance effects, either donating or withdrawing electron density from the aromatic ring. libretexts.orglibretexts.orglumenlearning.com

In the context of triazole-containing compounds, the nature of these substituents is critical. For instance, in some series, the introduction of electron-rich aromatic rings as substituents has been shown to significantly enhance cytotoxic activity against cancer cell lines. nih.gov Conversely, attaching electron-withdrawing groups (EWGs) or even some electron-donating groups (EDGs) can sometimes lead to reduced potency, suggesting that an unsubstituted phenyl ring may be optimal for certain targets. acs.org Early SAR studies on agonists for the GPR88 receptor, an orphan receptor implicated in basal ganglia disorders, identified the aniline moiety as a suitable site for modification. The introduction of various substituents onto the phenyl ring led to compounds with improved or comparable potency to the parent compound but with lower lipophilicity, which is advantageous for developing CNS-active drugs. nih.gov

Table 2: Influence of Aniline Ring Substituents on Biological Activity This table summarizes general findings from various studies on substituted aniline and triazole derivatives.

Substituent Type General Effect on Activity Example Context
Electron-Donating Groups (e.g., -OH, -OCH₃) Can increase activity Enhances nucleophilicity of the ring. libretexts.org
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Can decrease activity Deactivates the ring toward certain reactions. libretexts.org
Halogens (e.g., -F, -Cl) Variable Can improve potency but may also be deactivating. nih.gov
Unsubstituted Phenyl Ring Favorable in some cases Avoids potential negative steric or electronic effects. acs.org

Exploration of Triazole Ring Substitution Effects

The 1,2,3-triazole ring is not merely a linker; it is a key pharmacophore whose substitution pattern profoundly affects biological outcomes. nih.govnih.gov It can act as an isostere for amide or ester groups and can improve a compound's physicochemical properties by influencing hydrogen bonding, polarity, and lipophilicity. nih.gov

The methylation of one of the nitrogen atoms in the triazole ring is a significant structural feature. In the development of 1,2,3-triazole-containing pyridine (B92270) derivatives as antiproliferative agents, SAR studies revealed that the presence of a methyl group on the triazole motif was advantageous for activity against A549 lung cancer cells. nih.gov Similarly, in the synthesis of tricyclic triazole derivatives as P2X7 receptor ligands, the synthetic route favored methylation at a specific nitrogen (C-7 methylation), and the resulting compounds exhibited high affinity for their target. acs.org This suggests that the N-methyl group can play a crucial role in establishing key binding interactions or in maintaining an optimal conformational state for biological activity.

The C-4 position of the 1,2,3-triazole ring, which connects to the aniline moiety in the parent compound, is a critical point for structural variation. SAR studies have revealed that substituents at this position can dramatically alter biological effects. nih.gov

Aromatic Substituents: The introduction of aromatic groups at C-4 is often crucial for potent cytotoxicity. Specifically, electron-rich aromatic systems can significantly increase activity, whereas electron-poor systems (like pyridyl or nitrobenzyl groups) may diminish or eliminate it. nih.gov

Alkyl and Other Substituents: In contrast, for some biological targets, non-aromatic substituents are preferred. For example, in one study, a hydroxymethyl group at C-4 conferred favorable activity, while aromatic moieties were disfavored. nih.gov The introduction of bulky substituents at this position can also have a negative impact; for example, large groups can introduce steric hindrance that interferes with interactions like the binding to DNA duplexes. acs.org

Table 3: Effect of C-4 Triazole Substituents on Cytotoxicity nih.gov This table is a generalized summary based on SAR studies of C-4 substituted 1,2,3-triazole derivatives.

C-4 Substituent Type General Impact on Cytotoxicity
Electron-Rich Aromatic Rings Potent Activity
Electron-Poor Aromatic Rings Weak or No Activity
Saturated Alkyl Groups Moderate Activity Increase
Hydroxymethyl Group Favorable in some contexts

Linker Chemistry and Conformational Flexibility in Structure-Activity Relationships

Replacing flexible linkers, such as a trans-butadiene bridge in certain imaging agents, with a more rigid 1,2,3-triazole ring can be a deliberate design strategy to create more conformationally restricted molecules. nih.govrsc.org This rigidity can be beneficial, but the placement of the triazole within the linker is also critical. Studies on protein degraders, which feature a linker connecting two different binding molecules, have shown that varying the position of a triazole ring within a flexible alkyl linker can significantly alter biological activity and physicochemical properties like solubility and lipophilicity. nih.gov The length of the linker is also a key variable; in one series of pirfenidone (B1678446) analogues, a shorter alkyne linker between the core structure and a terminal group was found to be more favorable for antifibrotic activity. acs.org Ultimately, the conformational flexibility of the entire molecule, which is dictated by the linker chemistry, determines its ability to adopt the correct three-dimensional shape to bind effectively to its biological target. researchgate.net

Ligand Design Strategies Based on SAR Insights (pre-clinical)

The rational design of ligands based on the 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline scaffold is a strategic endeavor in medicinal chemistry, leveraging insights from structure-activity relationships (SAR) to optimize therapeutic potential. The inherent characteristics of the 1,2,3-triazole ring system, such as its role as a bioisostere for amide bonds, its ability to engage in hydrogen bonding, and its significant dipole moment, make it a valuable component in drug design. nih.govnih.gov Preclinical research on derivatives of this and closely related scaffolds has illuminated several key strategies for ligand design, focusing on enhancing potency, selectivity, and pharmacokinetic properties.

A primary strategy in the design of these derivatives involves the exploration of various substituents on the aniline ring. The position of substitution on the aniline moiety has been shown to significantly influence the physicochemical properties of the molecule, such as lipophilicity, which in turn affects absorption and bioavailability. nih.govmdpi.com For instance, studies on analogous 1,2,3-triazole-aniline systems have demonstrated that the position of attachment of the triazole ring to the aniline system can impact the lipophilicity, with para-substituted compounds exhibiting lower lipophilicity. mdpi.com

Furthermore, the modification of the aniline nitrogen, for example, through acylation or incorporation into larger heterocyclic systems, presents another avenue for ligand design. This approach can lead to the development of hybrid molecules with dual-targeting capabilities or improved pharmacological profiles.

A significant aspect of the rational design of these derivatives is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize 1,4-disubstituted 1,2,3-triazoles. This method is highly efficient and regioselective, allowing for the creation of diverse libraries of compounds for screening. nih.govmdpi.com

Preclinical studies on quinoline-1,2,3-triazole-aniline hybrids have provided valuable SAR data. These studies have shown that substitutions on the aniline ring can dramatically impact biological activity. For example, in a series of compounds tested for anti-HIV activity, the presence and position of substituents on the aniline ring led to a wide range of potencies. mdpi.com

The following table summarizes the in vitro anti-HIV-1 activity of a series of [1-(7-Chloro-4-quinolinyl)-1H-1,2,3-triazole-4-methyl]-aniline derivatives, illustrating the impact of aniline substitution on potency.

CompoundAniline SubstitutionIC50 (µM)
11b 4-bromoaniline> 10
11c 4-iodoaniline> 10
11g 3-chloro-4-fluoroaniline0.388
11h 2-chloro-5-(trifluoromethyl)aniline0.01032
11i 3-nitroaniline0.167
AZT (Reference) -0.0909

Data sourced from a study on quinoline-1,2,3-triazole-anilines as potential anti-HIV agents. mdpi.com

The data clearly indicate that electron-withdrawing groups on the aniline ring, particularly at the meta and para positions, can significantly enhance anti-HIV activity. The exceptional potency of compound 11h , which is nine-fold more active than the reference drug AZT, underscores the potential of this scaffold in developing novel therapeutic agents. mdpi.com Molecular docking studies have further revealed that these compounds can effectively interact with key amino acid residues in the active site of HIV-1 reverse transcriptase. mdpi.com

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also a crucial component of the ligand design strategy for these derivatives. These computational tools help in the early identification of candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development. nih.govmdpi.com

Advanced Applications and Future Research Directions for 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline

Potential as a Scaffold for Novel Chemical Entities in Medicinal Chemistry

The 1,2,3-triazole ring is a highly valued structural unit in medicinal chemistry, often considered a bioisostere of the amide bond. mdpi.comresearchgate.net This structural similarity allows it to mimic peptide bonds while offering greater metabolic stability. The scaffold of 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is particularly promising for the development of new therapeutic agents due to the combination of the triazole's properties and the aniline's reactivity.

The triazole moiety can engage in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes and receptors. mdpi.com Research on various 1,2,3-triazole derivatives has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comtandfonline.com For instance, hybrids of 1,4-naphthoquinone (B94277) and 1,2,3-triazole have demonstrated significant cytotoxicity against human cancer cell lines. tandfonline.com Similarly, certain 1,2,3-triazole derivatives have shown potent anti-inflammatory activity by inhibiting enzymes like cyclooxygenase-2 (COX-2). tandfonline.com

The aniline (B41778) group in this compound serves as a key synthetic handle. It allows for the straightforward introduction of a wide array of substituents and pharmacophores, enabling the creation of large libraries of derivative compounds for structure-activity relationship (SAR) studies. By modifying the aniline group, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties to enhance its efficacy and selectivity for a specific biological target. This adaptability makes the this compound scaffold a valuable starting point for discovering novel drug candidates.

Table 1: Pharmacological Potential of 1,2,3-Triazole Scaffolds


Pharmacological ActivityExample Target/MechanismKey Structural FeaturesReference
AnticancerTyrosine Kinase (e.g., Src) Inhibition, Cell Cycle ArrestSubstituted triazole ring can fit into ATP-binding pockets. mdpi.com
Anti-inflammatoryCOX-2 InhibitionTriazole core mimics interactions of known inhibitors. frontiersin.org
AntimicrobialInhibition of essential enzymes like thymidylate synthase.Hybrid molecules with other heterocyclic rings (e.g., oxadiazole).
AntiviralInhibition of viral enzymes or replication processes.Triazole serves as a stable linker for pharmacophores. researchgate.net

Role in Supramolecular Chemistry and Molecular Recognition (excluding material properties)

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound is well-suited for building complex supramolecular assemblies. The electron-rich 1,2,3-triazole ring, with its three nitrogen atoms, can act as a hydrogen bond acceptor and a coordination site for metal ions. researchgate.net The C-H bond on the triazole ring can also function as a hydrogen bond donor, particularly when the ring is part of a larger, electron-deficient system. nih.gov

The aniline moiety can act as a hydrogen bond donor through its N-H bonds. Furthermore, the phenyl ring of the aniline can participate in π-π stacking interactions, which are crucial for the organization of molecules in a supramolecular structure. The combination of these features allows this compound to be a versatile building block for designing host-guest systems and self-assembling molecular architectures. For example, macrocycles containing 1,2,3-triazole units have been shown to be effective receptors for anions, where the triazole's C-H group and the positive charge of a triazolium derivative interact with the guest anion. nih.gov The specific geometry of this compound, with its meta-substituted aniline, can direct the formation of specific angles in larger supramolecular structures, enabling the construction of intricate molecular clefts and cavities for selective molecular recognition.

Development of Analytical Reagents or Probes Incorporating the Triazolyl Aniline Structure

The unique electronic and binding properties of the 1,2,3-triazole ring make it an excellent component for analytical sensors. Fluorescent chemosensors based on triazole derivatives have been developed for the selective detection of various metal ions. researchgate.netnih.gov These sensors often operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).

The this compound framework can be readily incorporated into such probes. The aniline group can be functionalized with a fluorophore, while the triazole ring and adjacent parts of the molecule can act as the recognition site (receptor) for a specific analyte. Upon binding of the target analyte, such as a metal ion, to the triazole-based receptor, a conformational or electronic change can occur, leading to a detectable change in the fluorophore's emission (e.g., "turn-on" or "turn-off" fluorescence). researchgate.net For instance, triazole-based probes have been successfully used for the sensitive and selective detection of toxic heavy metal ions like Hg²⁺, Pb²⁺, and Cu²⁺ in various media. nih.govrsc.orgnih.gov The development of new probes based on this compound could lead to novel analytical tools for environmental monitoring and biological imaging.

Table 2: Examples of Triazole-Based Analytical Probes


Target AnalyteDetection MechanismReported Detection LimitReference
Hg²⁺Fluorescence enhancementVaries by probe design nih.gov
Pb²⁺Fluorescence-colorimetric change1.0 x 10⁻⁹ M researchgate.net
Cu²⁺UV-Vis spectroscopy110 µM nih.gov
Fe³⁺Fluorescence quenchingNot specified nih.gov

Future Synthetic Challenges and Innovations for This Compound Class

The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as this compound, is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.orgnih.gov This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The synthesis of the target compound would typically involve the reaction of 3-azidoaniline (B6599890) with methylacetylene, followed by N-methylation, or the reaction of 1-azido-3-aminobenzene with propyne (B1212725) followed by methylation, or by reacting methylazide with 3-ethynylaniline (B136080).

Despite the robustness of the CuAAC reaction, there are ongoing challenges and areas for innovation. A primary challenge is the removal of the copper catalyst from the final product, which is particularly critical for pharmaceutical applications. This has driven research into developing more efficient catalysts, including those based on other metals or even metal-free conditions, as well as improved purification methods. frontiersin.org

Another significant area of innovation is the development of more sustainable or "green" synthetic methods. rsc.org This includes the use of environmentally benign solvents (like water or ethanol), lower energy inputs (e.g., microwave-assisted synthesis), and the development of reusable catalysts. rsc.orgmdpi.com Furthermore, the synthesis of more complex, multifunctional triazole derivatives often requires multi-step procedures. A future challenge lies in developing one-pot or tandem reactions that can build molecular complexity more efficiently, reducing the number of synthetic steps and the amount of waste generated. thieme-connect.de

Opportunities for Interdisciplinary Research in Chemical Biology and Material Science (theoretical aspects, not properties)

The this compound scaffold presents numerous theoretical opportunities for interdisciplinary research. In chemical biology, this molecule can be theoretically modeled as a versatile linker for creating bioconjugates. For example, the aniline group could be used to attach the molecule to a protein or a nucleic acid, while another part of the molecule could be functionalized with a probe or a drug. The triazole ring provides a stable and rigid connection, which is desirable for maintaining the structural integrity of the bioconjugate. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the geometry, electronic properties, and interaction energies of these complex systems, guiding their design and synthesis. researchgate.netnih.gov

In the context of material science, theoretical modeling can explore how molecules of this compound might self-assemble on surfaces or form ordered structures in the solid state. The interplay of hydrogen bonding from the aniline group and π-π stacking from the phenyl and triazole rings could lead to the formation of predictable and well-defined nanostructures. Computational simulations can predict these packing arrangements and the resulting electronic properties of the bulk material, suggesting potential applications in areas like organic electronics without needing to synthesize and test every possibility. These theoretical investigations provide a powerful tool for exploring the potential of this compound class in new and exciting areas of science.

Conclusion and Outlook

Summary of Key Research Avenues for 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Research into this compound has primarily focused on its role as a versatile building block in the synthesis of more complex, biologically active molecules. The inherent structural features of the compound—the stable, aromatic 1,2,3-triazole ring and the reactive aniline (B41778) group—make it an ideal starting point for creating diverse chemical libraries.

Key research avenues have included:

Medicinal Chemistry: The predominant application of this compound is in medicinal chemistry, where the triazole ring acts as an important pharmacophore. frontiersin.org Triazole derivatives are investigated for a wide range of biological activities, including as potential antifungal, antibacterial, and anticancer agents. frontiersin.orgsmolecule.com The specific scaffold of this compound serves as a key intermediate in the synthesis of targeted therapeutic agents, particularly kinase inhibitors for various diseases.

"Click" Chemistry: The synthesis of the 1,2,3-triazole core is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. smolecule.com This efficient and specific reaction allows for the reliable connection of the methyl-triazole unit to an aniline precursor, facilitating the modular assembly of complex molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies: Investigations into derivatives of triazolyl anilines have sought to understand how different substitution patterns on both the triazole and aniline rings affect their biological activity and pharmacokinetic properties. nih.gov For instance, studies on related compounds have shown that modifications to the aniline moiety can significantly enhance antimicrobial efficacy.

Unanswered Questions and Future Research Priorities in the Field of Triazolyl Anilines

Despite the progress made, several questions remain, and new research priorities are emerging for the broader class of triazolyl anilines.

Unanswered Questions:

Target Selectivity: While many triazolyl aniline derivatives are screened for kinase inhibition, the full spectrum of their molecular targets is often not fully characterized. Understanding the off-target effects is crucial for developing safer therapeutics.

Mechanisms of Action: For many reported biological activities, the precise molecular mechanisms remain to be elucidated. Deeper investigation into signaling pathways and molecular interactions is needed.

Long-term Stability and Metabolism: Comprehensive data on the metabolic fate and long-term stability of these compounds in biological systems are often limited in early-stage research.

Synthetic Efficiency for Internal Alkynes: While "click" chemistry is highly effective for terminal alkynes, developing efficient and general procedures for incorporating internal alkynes remains a challenge, which could unlock novel molecular architectures. taylorandfrancis.com

Future Research Priorities:

Expansion of Chemical Diversity: There is a need to synthesize and test a wider array of derivatives by exploring diverse substitutions at various positions of the triazole and aniline rings to expand the available drug-like chemical space. rsc.org

Computational and AI-Driven Design: Integrating artificial intelligence and machine learning with computational chemistry can accelerate the discovery of new triazolyl aniline-based drug candidates by predicting their activity, toxicity, and pharmacokinetic profiles. mdpi.com

Application in Materials Science: Beyond biomedicine, the unique electronic and structural properties of triazole-containing compounds could be further explored for applications in polymers, dyes, and photostabilizers. nih.gov

Overcoming Drug Resistance: A significant challenge in medicine is microbial and cancer cell resistance. ijsrtjournal.com Future research should focus on designing triazolyl anilines that can overcome known resistance mechanisms.

Broader Implications for the Design of Heterocyclic Compounds in Chemical and Biomedical Sciences

The study of this compound and its relatives has wider implications for the design of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals. numberanalytics.com

The Triazole Ring as a Privileged Scaffold: The 1,2,3-triazole ring is not just a linker; its chemical properties, including its ability to form hydrogen bonds and engage in dipole-dipole interactions without being a strong hydrogen bond donor or acceptor itself, make it an excellent bioisostere for other chemical groups like the amide bond. researchgate.net This makes it a "privileged" structure in medicinal chemistry, consistently appearing in successful drug candidates. nih.gov

Advancement of Synthetic Methodologies: The demand for compounds like triazolyl anilines drives innovation in synthetic organic chemistry. jmchemsci.com Advances in areas like C-H activation, photoredox chemistry, and multicomponent reactions are making the synthesis of complex heterocycles more efficient and sustainable. rsc.org

Interdisciplinary Collaboration: The development of novel heterocyclic compounds necessitates a close partnership between synthetic chemists, medicinal chemists, pharmacologists, and computational scientists. mdpi.com This collaborative approach accelerates the journey from a promising molecule in a flask to a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, 3-ethynylaniline reacts with 1-methyl-1H-1,2,3-triazole azide derivatives under microwave-assisted or classical heating conditions. Optimizing yields involves:
  • Catalyst selection : Copper(I) iodide or heterogeneous Cu(I) catalysts (e.g., supported on polyacrylate resins) improve regioselectivity and reduce byproducts .
  • Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 60–100°C enhance reaction rates .
  • Purification : Silica gel chromatography with dichloromethane/methanol gradients (e.g., 10:1) isolates the product in >70% purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.5–7.5 ppm), triazole protons (δ 7.8–8.2 ppm), and methyl groups (δ 2.5–3.0 ppm) .
  • IR spectroscopy : Peaks at ~2100 cm1^{-1} (triazole C-N stretch) and ~3400 cm1^{-1} (amine N-H) confirm functional groups .
  • Mass spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 215.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods aid in predicting the photophysical properties of coordination complexes derived from this compound?

  • Methodological Answer : Density functional theory (DFT) at the BP86/6-31G(d) level predicts excited-state behavior in Cu(I) complexes. Key steps:
  • Geometry optimization : Model the ligand-Cu(I) coordination (distorted tetrahedral geometry) .
  • Electronic transitions : Assign 3ILCT^3ILCT (intraligand charge transfer) and 3MLCT^3MLCT (metal-to-ligand charge transfer) states via TD-DFT. Hammett parameters (σp_p) correlate substituent effects on emission energies .
  • Validation : Compare computed emission wavelengths (e.g., 550–650 nm) with experimental photoluminescence data .

Q. What strategies mitigate conflicting data in regioselectivity during triazole derivatization of this compound?

  • Methodological Answer : Conflicting regioselectivity arises in nucleophilic substitutions or cross-coupling reactions. Solutions include:
  • Directed metalation : Use directing groups (e.g., -NH2_2) to control functionalization at specific positions .
  • Protection/deprotection : Protect the aniline group with tert-butoxycarbonyl (Boc) before derivatizing the triazole .
  • Catalytic systems : Palladium/XPhos catalysts in Suzuki-Miyaura couplings enhance selectivity for C-4 triazole modifications .

Q. How do steric and electronic effects influence the biological activity of triazole-aniline derivatives?

  • Methodological Answer :
  • Steric effects : Bulky substituents (e.g., N,N-diethyl groups) reduce binding affinity to enzymes like cytochrome P450, as shown in docking studies .
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF3_3) on the aniline ring increase antimicrobial potency by enhancing membrane penetration .
  • Structure-activity relationships (SAR) : Systematic substitution at the triazole C-5 position and aniline para-position optimizes IC50_{50} values in cytotoxicity assays .

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